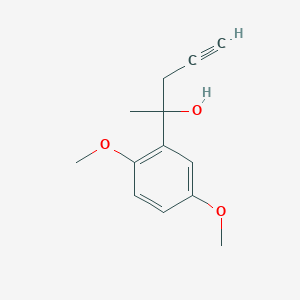
4-(10,15,20-Triphenylporphyrin-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10,15,20-Triphenylporphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H30N4O and a molecular weight of 630.75 g/mol . It belongs to the class of porphyrin compounds, which are macrocyclic structures consisting of four pyrrole rings connected by methine bridges . This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Triphenylporphyrin-5-yl)phenol typically involves the following steps:
Synthesis of 10,15,20-Triphenylporphyrin: This is achieved through the condensation of pyrrole with benzaldehyde under acidic conditions, followed by oxidation.
Functionalization: The triphenylporphyrin is then functionalized by introducing a phenol group at the 5-position.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up and optimization for industrial applications. This includes the use of large-scale reactors, controlled reaction conditions, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(10,15,20-Triphenylporphyrin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4-(10,15,20-Triphenylporphyrin-5-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(10,15,20-Triphenylporphyrin-5-yl)phenol involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce oxidative damage in biological systems, making the compound effective in photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Hydroxyphenyl)-10,15,20-triphenylporphyrin
- 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
- 5-(4-Aminophenyl)-10,15,20-triphenylporphyrin
Uniqueness
4-(10,15,20-Triphenylporphyrin-5-yl)phenol is unique due to its specific functionalization with a phenol group, which enhances its photophysical properties and makes it more versatile in applications such as photodynamic therapy and organic electronics .
Propriétés
Formule moléculaire |
C44H30N4O |
|---|---|
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenol |
InChI |
InChI=1S/C44H30N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45,48-49H |
Clé InChI |
QMONKZRPMBDZDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)O)C=C4)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
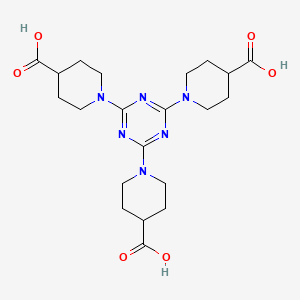

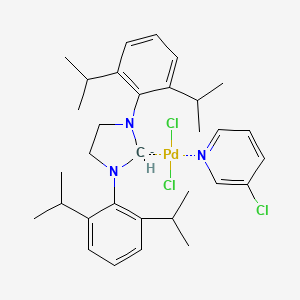
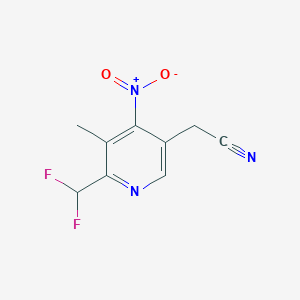
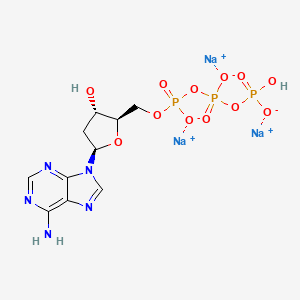

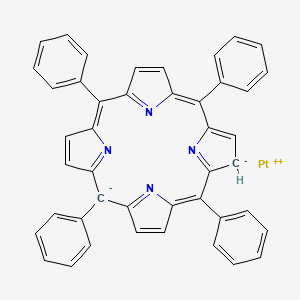
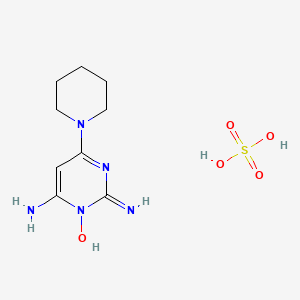
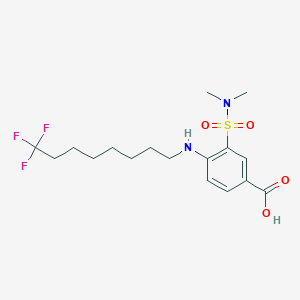
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
